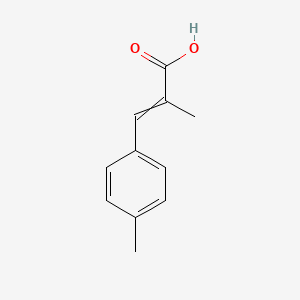
2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)-
描述
2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)-, also known as (2E)-2-methyl-3-(4-methylphenyl)prop-2-enoic acid, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . This compound is characterized by the presence of a propenoic acid group substituted with a methyl group and a 4-methylphenyl group, making it a derivative of acrylic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: Formation of 2-methyl-3-(4-methylphenyl)propanoic acid.
Substitution: Formation of 4-nitro-2-methyl-3-(4-methylphenyl)prop-2-enoic acid or 4-bromo-2-methyl-3-(4-methylphenyl)prop-2-enoic acid.
科学研究应用
2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester:
2-Propenoic acid, 2-methyl-3-phenyl-, (2E)-: Similar structure but lacks the methyl group on the aromatic ring.
Uniqueness
2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- is unique due to the presence of both a methyl group and a 4-methylphenyl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-methyl-3-(4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOOYZXNEUXLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395010 | |
| Record name | 2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32655-80-4 | |
| Record name | 2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[2-[(3,7-dimethylquinolin-2-yl)amino]ethyl]-3-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B1638294.png)
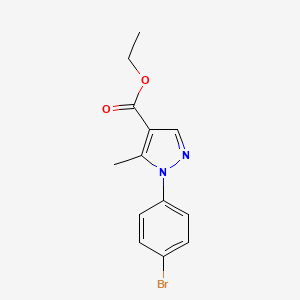
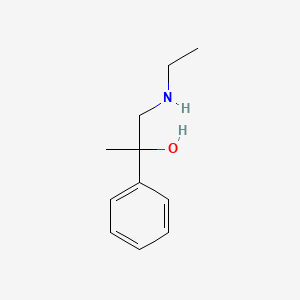

![Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B1638313.png)
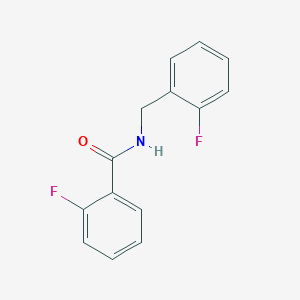
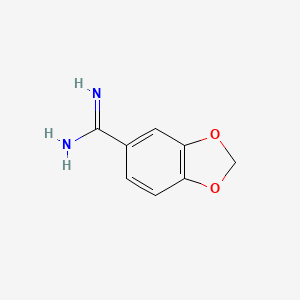
![Bis[2-(P-nitrophenyl)ethyl]phosphorochloridate](/img/structure/B1638323.png)
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B1638324.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B1638330.png)

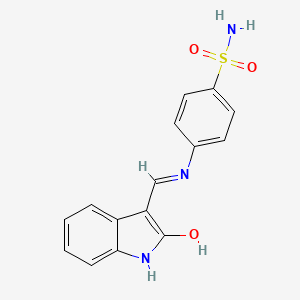
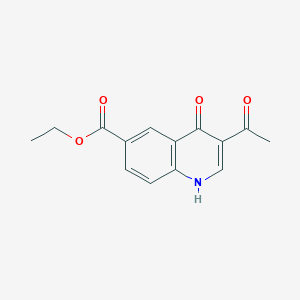
![N-[2-(furan-2-yl)phenyl]acetamide](/img/structure/B1638341.png)
